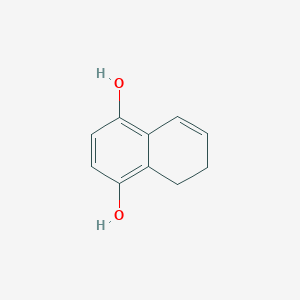
2-Methoxy-1-methyl-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-methyl-1H-purine is a heterocyclic organic compound belonging to the purine family. Purines are nitrogen-containing compounds that play crucial roles in various biological processes, including the synthesis of nucleic acids. The compound’s structure consists of a purine ring substituted with a methoxy group at the 2-position and a methyl group at the 1-position. This unique arrangement imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the methylation of 2-methoxypurine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 2-Methoxy-1-methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
科学的研究の応用
2-Methoxy-1-methyl-1H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methoxy-1-methyl-1H-purine involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Methoxy-1H-purine: Lacks the methyl group at the 1-position.
1-Methyl-1H-purine: Lacks the methoxy group at the 2-position.
2-Methoxy-6-methyl-1H-purine: Contains an additional methyl group at the 6-position.
Uniqueness: 2-Methoxy-1-methyl-1H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other purine derivatives may not be as effective.
特性
CAS番号 |
61078-15-7 |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC名 |
2-methoxy-1-methylpurine |
InChI |
InChI=1S/C7H8N4O/c1-11-3-5-6(9-4-8-5)10-7(11)12-2/h3-4H,1-2H3 |
InChIキー |
HKKDTAUZIWXFTE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=NC=N2)N=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)







![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)

![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)


